molecular formula C14H9ClF2O2S B3037186 2-(1-(4-Chlorophenylsulfonyl)vinyl)-1,4-difluorobenzene CAS No. 471905-61-0

2-(1-(4-Chlorophenylsulfonyl)vinyl)-1,4-difluorobenzene

Cat. No. B3037186
Key on ui cas rn: 471905-61-0
M. Wt: 314.7 g/mol
InChI Key: RMPSAKFDHYAEEX-UHFFFAOYSA-N
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Patent
US07276637B2

Procedure details

2-[[(4-chlorophenyl)sulfonyl]methyl]-1,4-difluorobenzene (Example 2) (100 g, 0.33 mol) and N,N,N′,N′-tetramethyldiaminomethane (34.2 g, 0.50 mol) were dissolved in dimethyl formamide (1000 mL) at 60° C. Acetic anhydride (68.3 g, 1.00 mol) was added slowly and the reaction mixture was aged for 5 hours. Water (1000 mL) was added dropwise and the resulting slurry was cooled to 5° C. The solids were filtered, and the cake washed sequentially with dimethyl formamide:water (40:60, 200 mL) and water (500 mL). Drying overnight in vacuo at 40° C. under a nitrogen stream furnished 2-[1-[(4-chlorophenyl)sulfonyl]ethenyl]-1,4-difluorobenzene (98 g, 95%). 1H NMR (CDCl3) 7.64-7.59 (2H, m), 7.43-7.39 (2H, m), 7.27-7.22 (1H, m), 7.08-6.88 (2H, m), 6.88 (1H, s) and 6.09 (1H, s).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
34.2 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
68.3 g
Type
reactant
Reaction Step Two
Name
Quantity
1000 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([S:8]([CH2:11][C:12]2[CH:17]=[C:16]([F:18])[CH:15]=[CH:14][C:13]=2[F:19])(=[O:10])=[O:9])=[CH:4][CH:3]=1.[CH3:20]N(CN(C)C)C.C(OC(=O)C)(=O)C.O>CN(C)C=O>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([S:8]([C:11]([C:12]2[CH:17]=[C:16]([F:18])[CH:15]=[CH:14][C:13]=2[F:19])=[CH2:20])(=[O:10])=[O:9])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)S(=O)(=O)CC1=C(C=CC(=C1)F)F
Name
Quantity
34.2 g
Type
reactant
Smiles
CN(C)CN(C)C
Name
Quantity
1000 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
68.3 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Three
Name
Quantity
1000 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solids were filtered
WASH
Type
WASH
Details
the cake washed sequentially with dimethyl formamide:water (40:60, 200 mL) and water (500 mL)
CUSTOM
Type
CUSTOM
Details
Drying overnight in vacuo at 40° C. under a nitrogen stream
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
ClC1=CC=C(C=C1)S(=O)(=O)C(=C)C1=C(C=CC(=C1)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 98 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 94.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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